Cas no 1994719-29-7 (N-(adamantan-2-yl)methylprop-2-enamide)

N-(Adamantan-2-yl)methylprop-2-enamide is a specialized acrylamide derivative incorporating an adamantane moiety, offering unique structural and functional properties. The adamantane group enhances thermal and chemical stability, while the acrylamide functionality provides reactivity for polymerization or further chemical modifications. This compound is particularly valuable in materials science, where its rigid, cage-like structure can improve mechanical strength and thermal resistance in polymer matrices. Additionally, its well-defined reactivity profile makes it suitable for applications in advanced coatings, adhesives, and specialty resins. The product's high purity and consistent performance ensure reliability in research and industrial processes requiring precise molecular architecture.
N-(adamantan-2-yl)methylprop-2-enamide structure
1994719-29-7 structure
商品名:N-(adamantan-2-yl)methylprop-2-enamide
CAS番号:1994719-29-7
MF:C14H21NO
メガワット:219.322643995285
CID:5407496
PubChem ID:145909204

N-(adamantan-2-yl)methylprop-2-enamide 化学的及び物理的性質

名前と識別子

    • N-(Tricyclo[3.3.1.13,7]dec-2-ylmethyl)-2-propenamide
    • N-(adamantan-2-yl)methylprop-2-enamide
    • インチ: 1S/C14H21NO/c1-2-14(16)15-8-13-11-4-9-3-10(6-11)7-12(13)5-9/h2,9-13H,1,3-8H2,(H,15,16)
    • InChIKey: UERPXEBELFKBBS-UHFFFAOYSA-N
    • ほほえんだ: C(NCC1C2CC3CC1CC(C3)C2)(=O)C=C

じっけんとくせい

  • 密度みつど: 1.039±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 389.0±15.0 °C(Predicted)
  • 酸性度係数(pKa): 14.81±0.46(Predicted)

N-(adamantan-2-yl)methylprop-2-enamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26573522-0.05g
N-[(adamantan-2-yl)methyl]prop-2-enamide
1994719-29-7 90%
0.05g
$647.0 2023-09-14
Enamine
EN300-26573522-5g
N-[(adamantan-2-yl)methyl]prop-2-enamide
1994719-29-7 90%
5g
$2235.0 2023-09-14
Enamine
EN300-26573522-10g
N-[(adamantan-2-yl)methyl]prop-2-enamide
1994719-29-7 90%
10g
$3315.0 2023-09-14
Enamine
EN300-26573522-0.1g
N-[(adamantan-2-yl)methyl]prop-2-enamide
1994719-29-7 90%
0.1g
$678.0 2023-09-14
Enamine
EN300-26573522-1g
N-[(adamantan-2-yl)methyl]prop-2-enamide
1994719-29-7 90%
1g
$770.0 2023-09-14
Enamine
EN300-26573522-0.5g
N-[(adamantan-2-yl)methyl]prop-2-enamide
1994719-29-7 90%
0.5g
$739.0 2023-09-14
Enamine
EN300-26573522-2.5g
N-[(adamantan-2-yl)methyl]prop-2-enamide
1994719-29-7 90%
2.5g
$1509.0 2023-09-14
Enamine
EN300-26573522-0.25g
N-[(adamantan-2-yl)methyl]prop-2-enamide
1994719-29-7 90%
0.25g
$708.0 2023-09-14

N-(adamantan-2-yl)methylprop-2-enamide 関連文献

N-(adamantan-2-yl)methylprop-2-enamideに関する追加情報

N-(adamantan-2-yl)methylprop-2-enamide: A Comprehensive Overview

N-(adamantan-2-yl)methylprop-2-enamide (CAS No. 1994719-29-7) is a novel compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. This compound, characterized by its unique adamantane moiety and propenamide functional group, has shown promising potential in various applications, including drug discovery and materials science. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and potential applications of N-(adamantan-2-yl)methylprop-2-enamide.

The chemical structure of N-(adamantan-2-yl)methylprop-2-enamide is defined by its adamantane core, which is a tricyclic cyclohexane derivative with a highly stable and rigid structure. The adamantane moiety is known for its exceptional thermal stability and low toxicity, making it an attractive scaffold for the design of bioactive molecules. The propenamide functional group attached to the adamantane core adds further versatility to the molecule, enabling it to participate in a variety of chemical reactions and interactions.

The synthesis of N-(adamantan-2-yl)methylprop-2-enamide typically involves several steps, starting with the preparation of the adamantane derivative. One common approach is to use 2-adamantylamine as a starting material, which can be readily obtained from commercially available 1-adamantanol through a series of reactions including oxidation, reduction, and amination. The propenamide functionality can then be introduced via an amide coupling reaction using an appropriate acryloyl chloride or anhydride. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for the production of this compound, making it more accessible for both academic research and industrial applications.

In terms of biological activities, N-(adamantan-2-yl)methylprop-2-enamide has been studied for its potential as a therapeutic agent. Research has shown that compounds containing the adamantane scaffold can exhibit a range of biological effects, including antiviral, anti-inflammatory, and neuroprotective properties. For instance, studies have demonstrated that N-(adamantan-2-yl)methylprop-2-enamide can inhibit the replication of certain viruses by interfering with key viral enzymes. Additionally, its anti-inflammatory properties have been explored in models of inflammatory diseases, where it has shown promise in reducing inflammation and associated symptoms.

One of the most exciting areas of research involving N-(adamantan-2-yl)methylprop-2-enamide is its potential as a neuroprotective agent. Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal function and cell death. Compounds with neuroprotective properties can help mitigate these effects by protecting neurons from damage and promoting their survival. Preliminary studies have indicated that N-(adamantan-2-yl)methylprop-2-enamide can protect neurons from oxidative stress and promote neurite outgrowth, suggesting its potential as a therapeutic candidate for neurodegenerative disorders.

Beyond its biological applications, N-(adamantan-2-yl)methylprop-2-enamide has also found use in materials science. The rigid adamantane core provides structural stability to polymers and other materials, making it useful in the development of advanced materials with enhanced mechanical properties. For example, incorporating N-(adamantan-2-yl)methylprop-2-enamide into polymer chains can improve their thermal stability and mechanical strength, making them suitable for high-performance applications such as aerospace components and electronic devices.

In conclusion, N-(adamantan-2-yl)methylprop-2-enamide (CAS No. 1994719-29-7) is a versatile compound with a wide range of potential applications in both biological and materials science. Its unique chemical structure combines the stability and low toxicity of the adamantane core with the reactivity and functionality of the propenamide group. Ongoing research continues to uncover new properties and applications for this compound, highlighting its significance in modern scientific endeavors.

おすすめ記事

推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd